![molecular formula C9H14N4O3 B14478791 2-Cyano-N-ethyl-2-{[(propylcarbamoyl)oxy]imino}acetamide CAS No. 71063-20-2](/img/structure/B14478791.png)
2-Cyano-N-ethyl-2-{[(propylcarbamoyl)oxy]imino}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyano-N-ethyl-2-{[(propylcarbamoyl)oxy]imino}acetamide is a chemical compound with a complex structure that includes cyano, ethyl, and carbamoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-N-ethyl-2-{[(propylcarbamoyl)oxy]imino}acetamide can be achieved through several methods. One common approach involves the cyanoacetylation of amines. This process typically includes the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under various reaction conditions . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at elevated temperatures, followed by overnight stirring at room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-N-ethyl-2-{[(propylcarbamoyl)oxy]imino}acetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce amines, and substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
2-Cyano-N-ethyl-2-{[(propylcarbamoyl)oxy]imino}acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Cyano-N-ethyl-2-{[(propylcarbamoyl)oxy]imino}acetamide involves its interaction with specific molecular targets and pathways. The cyano and carbamoyl groups play a crucial role in its reactivity and biological activity. These functional groups can interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and derivative of the compound.
Comparison with Similar Compounds
Similar Compounds
2-Cyanoacetamide: A simpler compound with similar cyano and amide functionalities.
N-Cyanoacetylurea: Another related compound with cyano and urea groups.
Uniqueness
2-Cyano-N-ethyl-2-{[(propylcarbamoyl)oxy]imino}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
71063-20-2 |
|---|---|
Molecular Formula |
C9H14N4O3 |
Molecular Weight |
226.23 g/mol |
IUPAC Name |
[[1-cyano-2-(ethylamino)-2-oxoethylidene]amino] N-propylcarbamate |
InChI |
InChI=1S/C9H14N4O3/c1-3-5-12-9(15)16-13-7(6-10)8(14)11-4-2/h3-5H2,1-2H3,(H,11,14)(H,12,15) |
InChI Key |
SVWZNTGSDNNSGM-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)ON=C(C#N)C(=O)NCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-Aminoethyl)sulfanyl]-3-methylbutanoic acid](/img/structure/B14478712.png)
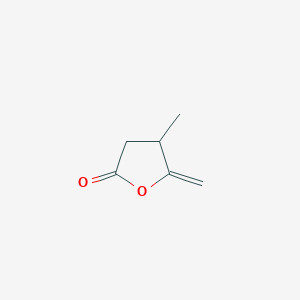
![1-Ethyl-4-[(Z)-(4-pentylphenyl)-ONN-azoxy]benzene](/img/structure/B14478720.png)
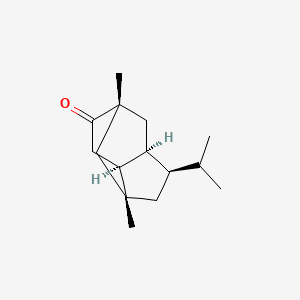
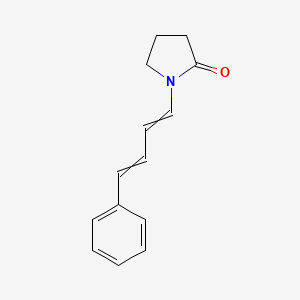
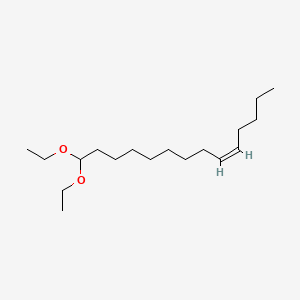
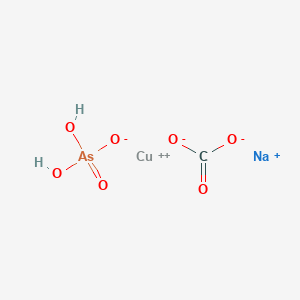
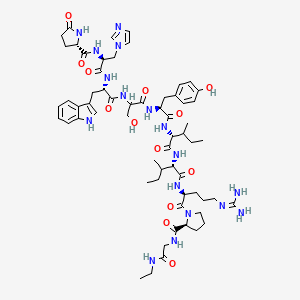
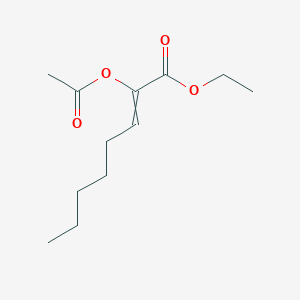
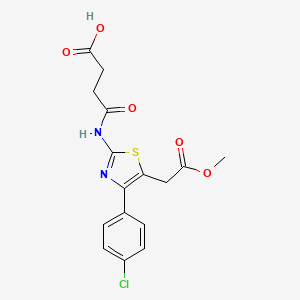
![3-[9-(Dimethylamino)-1,5-dioxaspiro[5.5]undecan-9-yl]phenol](/img/structure/B14478762.png)
![Dimethyl 2,2'-[1,4-phenylenebis(methyleneoxy)]dibenzoate](/img/structure/B14478767.png)
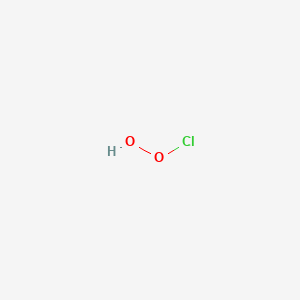
![N-[6-(2-Cyclohexylethoxy)-3,4-dihydronaphthalen-1(2H)-ylidene]hydroxylamine](/img/structure/B14478776.png)
